rac-(2R,4R)-2-methyloxan-4-ol, cis
Description
rac-(2R,4R)-2-methyloxan-4-ol, cis is a six-membered oxygen-containing heterocyclic compound (oxane/tetrahydropyran) with a hydroxyl group at the 4-position and a methyl group at the 2-position. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies that the hydroxyl (C4) and methyl (C2) substituents occupy the same relative spatial orientation on the oxane ring.
Properties
CAS No. |
1821720-33-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
A common strategy for synthesizing rac-(2R,4R)-2-methyloxan-4-ol, cis involves the acid-catalyzed cyclization of diol precursors. For example, 2-methyl-1,4-butanediol can undergo intramolecular cyclization in the presence of sulfuric acid or p-toluenesulfonic acid (p-TsOH) to form the tetrahydropyran ring. The cis configuration is favored under thermodynamic control due to reduced steric strain between the methyl and hydroxyl groups.
Key reaction conditions:
-
Solvent: Toluene or dichloromethane
-
Catalyst: 10 mol% p-TsOH
-
Temperature: Reflux (110°C)
-
Yield: 60–70%
This method is limited by competing side reactions, such as dehydration, which necessitate precise control of reaction time and temperature.
Stereoselective Reduction of Ketones
The reduction of 2-methyltetrahydropyran-4-one using chiral catalysts provides a stereoselective pathway to this compound. Borane-dimethyl sulfide complex (BH₃·SMe₂) in the presence of a Corey-Bakshi-Shibata (CBS) catalyst achieves high enantiomeric excess (ee > 90%).
Representative procedure:
-
Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) in tetrahydrofuran (THF).
-
Add BH₃·SMe₂ (1.2 equiv) and (R)-CBS catalyst (0.1 equiv).
-
Stir at −20°C for 12 hours.
-
Quench with methanol and purify via column chromatography.
Outcome:
-
Yield: 85%
-
cis:trans ratio: 9:1
This method is favored for its high stereocontrol but requires expensive catalysts and stringent anhydrous conditions.
Epoxide Ring-Opening Strategies
Epoxide intermediates offer a route to install both the methyl and hydroxyl groups with cis stereochemistry. For instance, 2-methyl-3,4-epoxytetrahydropyran undergoes nucleophilic ring-opening with water in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
Mechanistic insights:
-
The Lewis acid coordinates to the epoxide oxygen, polarizing the C–O bond.
-
Water attacks the less hindered carbon, leading to cis-diol formation.
-
Subsequent acid-catalyzed cyclization yields the target compound.
Optimized conditions:
-
Catalyst: 5 mol% BF₃·OEt₂
-
Solvent: Diethyl ether
-
Temperature: 25°C
-
Yield: 75%
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale production of this compound employs continuous flow reactors to enhance reproducibility and safety. A patented method describes the use of a packed-bed reactor containing immobilized lipase for the kinetic resolution of racemic mixtures.
Process parameters:
-
Substrate: Racemic 2-methyloxan-4-ol
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Residence time: 30 minutes
-
Conversion: 45% (theoretical maximum for kinetic resolution)
This approach reduces waste and improves energy efficiency compared to batch processes.
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR leverages the differential solubility of enantiomers to achieve high enantiopurity. A mixture of this compound and its trans isomer is treated with a chiral resolving agent (e.g., L-tartaric acid), inducing selective crystallization of the cis enantiomer.
Typical results:
-
Purity: ≥99% ee
-
Yield: 40–50% per cycle
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield | Stereoselectivity |
|---|---|---|---|---|
| Diol Cyclization | Low cost, simple setup | Moderate yield, side reactions | 60–70% | Thermodynamic |
| Stereoselective Reduction | High enantiomeric excess | Expensive catalysts, anhydrous conditions | 85% | Kinetic |
| Epoxide Ring-Opening | Scalable, predictable stereochemistry | Requires epoxide precursor | 75% | Kinetic |
| Industrial CIDR | High purity, suitable for large scale | Low per-cycle yield | 40–50% | Thermodynamic |
Recent Advances in Catalytic Approaches
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4R)-2-methyloxan-4-ol, cis undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain different derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can yield alcohols or alkanes.
Scientific Research Applications
rac-(2R,4R)-2-methyloxan-4-ol, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is utilized in the development of drugs with specific stereochemistry to enhance their efficacy and reduce side effects. Additionally, in the industry, it is employed in the production of various chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-methyloxan-4-ol, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The following table summarizes key structural features of rac-(2R,4R)-2-methyloxan-4-ol, cis and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₂O₂ | 116.16 | Not provided | Oxane ring, cis-2-methyl-4-hydroxyl substituents, racemic mixture |
| 4-Methylcyclohexanol (cis/trans mixture) | C₇H₁₄O | 114.18 | 589-91-3 | Cyclohexane ring, hydroxyl and methyl at C4, cis/trans isomer mixture |
| (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol | C₁₀H₁₆O | 152.23 | 861892-40-2 | Cyclohexene ring, hydroxyl at C1, methyl and vinyl substituents at C4 (R-configuration) |
| (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol | C₈H₁₄O₃ | 158.20 | 127758-25-2 | Five-membered dioxolane ring, hydroxyl and vinyl substituents |
| rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans | C₁₂H₁₇NO | 191.27 | 1969287-78-2 | Oxolane (tetrahydrofuran) ring, trans-phenyl and methanamine substituents |
Key Observations:
- Ring Systems: The oxane ring in the target compound contrasts with cyclohexanol (six-membered carbocycle) and dioxolane (five-membered oxygen heterocycle) derivatives, affecting ring strain and conformational flexibility .
- Substituent Effects: The cis-hydroxyl and methyl groups in the target compound may enhance hydrogen-bonding capacity compared to trans-isomers or non-polar analogs like 4-methylcyclohexanol .
- Stereochemical Complexity : The racemic nature and cis configuration distinguish it from enantiomerically pure or trans-configured analogs (e.g., ’s trans-oxolane derivative) .
Physicochemical and Functional Comparisons
Physical Properties:
- Density and Boiling Points: 4-Methylcyclohexanol (cis/trans mixture) has a density of 0.914 g/cm³, typical for cyclohexanol derivatives . The target oxane analog likely has a lower density due to reduced van der Waals interactions from the oxygen atom. Boiling points for oxane derivatives are generally higher than cyclohexanes due to polar oxygen interactions but lower than dioxolanes with additional substituents (e.g., ’s compound at 158.20 g/mol) .
- Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like 2-methylcyclohexanone (: logP ~1.5–2.0) but may reduce lipid solubility relative to vinyl- or phenyl-substituted derivatives (e.g., ) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-(2R,4R)-2-methyloxan-4-ol, cis, and how do reaction conditions influence stereochemical outcomes?
- Answer : The compound’s synthesis typically involves cyclization of diol precursors under acidic conditions to form the tetrahydrofuran ring, followed by reductive amination or hydroxyl group functionalization. For example, cyclization of 4-methyl-1,3-diol derivatives with catalytic acids (e.g., H₂SO₄) at 60–80°C yields the oxane core, while stereochemical control is achieved via chiral auxiliaries or enzymatic resolution . Reaction temperature and solvent polarity critically impact diastereomeric ratios; polar aprotic solvents (e.g., DMF) favor cis-configuration retention .
Q. How can researchers validate the stereochemical purity of This compound?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Coupling with NMR spectroscopy (e.g., NOE experiments) confirms spatial arrangements of substituents. For example, cross-peaks between the methyl and hydroxyl protons in NOESY spectra validate the cis-configuration .
Q. What are the key spectroscopic markers for distinguishing This compound from its trans-isomer?
- Answer : In IR spectroscopy, the hydroxyl stretch (3200–3400 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) are common. Differentiation relies on NMR: the cis-isomer shows distinct coupling constants (J = 4–6 Hz between H2 and H4) versus trans-isomers (J = 8–10 Hz) due to axial-equatorial vs. axial-axial proton arrangements .
Advanced Research Questions
Q. How does the stereochemistry of This compound influence its reactivity in nucleophilic substitution reactions?
- Answer : The cis-configuration creates steric hindrance between the methyl and hydroxyl groups, slowing SN2 reactions at the oxane oxygen. Kinetic studies show that trans-isomers undergo substitution 2–3× faster due to reduced steric strain. For example, tosylation of the cis-isomer requires longer reaction times (24–48 h vs. 6–12 h for trans) .
Q. What computational methods are effective for predicting the biological activity of This compound derivatives?
- Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2. QSAR models using descriptors like LogP and polar surface area predict bioavailability. For instance, derivatives with electron-withdrawing substituents show higher binding affinity to hydrophobic enzyme pockets .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Answer : Conflicting thermogravimetric (TGA) data (decomposition at 150°C vs. 180°C) may arise from impurities or polymorphic forms. Repeating experiments under inert atmospheres with high-purity samples and using differential scanning calorimetry (DSC) to identify phase transitions can resolve discrepancies. For example, DSC endotherms at 165°C confirm a stable polymorph .
Q. What strategies optimize enantiomeric resolution of This compound for pharmacological studies?
- Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (hexane:isopropanol) achieves >90% ee. Alternatively, chiral chromatography with supercritical CO₂ as a mobile phase enhances separation efficiency. A recent study achieved baseline resolution using a Chiralcel OD-H column with 0.1% trifluoroacetic acid modifier .
Methodological Tables
| Reaction Optimization | Condition | Outcome | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ (0.5 M), 70°C, 12 h | 85% yield, cis:trans = 4:1 | |
| Reductive Amination | NaBH₃CN, MeOH, rt, 6 h | 92% conversion, >95% ee after resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
